ROX NHS ester, 6-isomer

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C37H33N3O7 |

|---|---|

Peso molecular |

631.7 g/mol |

Nombre IUPAC |

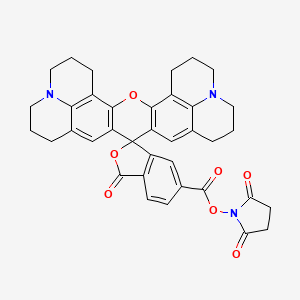

(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |

InChI |

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h9-10,17-19H,1-8,11-16H2 |

Clave InChI |

PLTIOQHKDXDXSK-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ROX NHS Ester 6-Isomer for Researchers and Drug Development Professionals

Introduction

ROX NHS ester, 6-isomer, chemically known as 6-Carboxy-X-rhodamine N-hydroxysuccinimide ester, is a highly fluorescent and photostable amine-reactive rhodamine dye. It is extensively utilized in biotechnology and drug development for the fluorescent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent conjugation of the ROX fluorophore to primary amines on proteins, peptides, amino-modified oligonucleotides, and other amine-containing molecules. This guide provides a comprehensive overview of its properties, applications, and the technical details required for its effective use in a research setting.

ROX is a member of the rhodamine family of dyes and is characterized by its rigid xanthene core, which contributes to its high fluorescence quantum yield and photostability. The 6-isomer designation specifies the attachment point of the carboxyl group on the rhodamine structure, which influences its spectral properties and reactivity. The use of a pure single isomer is crucial for reproducibility in labeling experiments, as mixtures of isomers can lead to variations in the spectral characteristics of the resulting conjugate.

Core Properties and Quantitative Data

The chemical and spectral properties of ROX NHS ester 6-isomer are critical for its application in various fluorescence-based assays. Below is a summary of its key characteristics.

| Property | Value |

| Chemical Formula | C₃₇H₃₃N₃O₇ |

| Molecular Weight | 631.69 g/mol |

| Purity | Typically >80-92% (impurities may include the free carboxylic acid) |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

| Spectral Property | Value (in aqueous buffer, pH ~7.4-8.3) |

| Excitation Maximum (λex) | ~570 - 578 nm |

| Emission Maximum (λem) | ~591 - 599 nm |

| Molar Extinction Coefficient (ε) | ~82,000 - 95,000 M⁻¹cm⁻¹ at λex |

| Fluorescence Quantum Yield (Φ) | Reported as up to 1.0 by some commercial vendors, though this can be influenced by conjugation and the local environment. |

Reaction Mechanism with Primary Amines

The conjugation of ROX NHS ester to a biomolecule is achieved through the reaction of the NHS ester with a primary amine. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.

Key Reaction Steps:

-

Nucleophilic Attack: The unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Release of NHS: The intermediate collapses, leading to the release of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond between the ROX dye and the biomolecule.

The reaction is pH-dependent, with an optimal pH range of 8.2-8.5.[1] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[1]

Experimental Protocols

Protein Labeling with ROX NHS Ester

This protocol provides a general procedure for labeling a protein with ROX NHS ester. Optimization may be required depending on the specific protein and desired degree of labeling (DOL).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-free buffer.

-

Adjust the protein concentration to at least 2 mg/mL for efficient labeling.[1]

-

-

Prepare the Dye Stock Solution:

-

Dissolve the ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

-

-

Perform the Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3 by adding the reaction buffer.

-

Add the ROX NHS ester solution to the protein solution. A molar excess of 5-10 fold of the dye to the protein is a common starting point.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[2]

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the quenching buffer to a final concentration of 10-50 mM.

-

Incubate for an additional 10-15 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Separate the ROX-labeled protein from the unreacted dye and byproducts using a desalting column or dialysis.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of ROX (~575 nm, A₅₇₅).

-

Calculate the protein concentration:

-

Protein Conc. (M) = [A₂₈₀ - (A₅₇₅ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀ of free dye / A₅₇₅ of free dye) and ε_protein is the molar extinction coefficient of the protein.

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A₅₇₅ / ε_ROX (where ε_ROX is ~82,000 M⁻¹cm⁻¹)

-

-

Calculate the DOL:

-

DOL = Dye Conc. / Protein Conc.

-

-

Troubleshooting:

-

Low Labeling Efficiency: Ensure the pH is within the optimal range (8.2-8.5).[1] Check for the presence of amine-containing compounds in the protein buffer. Increase the molar excess of the dye.

-

Protein Precipitation: This may occur with excessive labeling. Reduce the molar excess of the dye or the reaction time.

-

High Background Fluorescence: Ensure thorough purification to remove all unconjugated dye.

Applications and Experimental Workflows

ROX as a Passive Reference Dye in qPCR

In quantitative real-time PCR (qPCR), ROX is widely used as a passive reference dye to normalize for non-PCR-related variations in fluorescence signals.[3] These variations can arise from pipetting inaccuracies, well-to-well differences in optical paths, or signal fluctuations from the instrument.[3] Since the fluorescence of ROX is not affected by the PCR reaction, it provides a stable baseline to which the reporter dye signal can be normalized.[3]

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) by means of intermolecular long-range dipole-dipole coupling. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive technique for measuring molecular proximity on a 1-10 nm scale.

ROX can be used as a FRET partner, often as an acceptor, due to its spectral properties. For instance, it can be paired with a donor dye like fluorescein (B123965) (FAM) or with a non-fluorescent quencher like Black Hole Quencher 2 (BHQ-2).[4] The choice of the FRET pair is critical and depends on the spectral overlap between the donor's emission and the acceptor's excitation spectra.

Conclusion

ROX NHS ester 6-isomer is a versatile and robust fluorescent probe for the labeling of biomolecules. Its high fluorescence intensity, photostability, and well-characterized reactivity make it an invaluable tool for a wide range of applications in research and drug development, from qPCR to FRET-based assays. A thorough understanding of its chemical properties, reaction mechanism, and the factors influencing its fluorescence is essential for its successful implementation in experimental workflows. By following optimized protocols and being mindful of potential pitfalls, researchers can effectively harness the capabilities of this powerful fluorophore.

References

6-Carboxy-X-rhodamine (6-ROX) NHS Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties and applications of 6-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (6-ROX NHS ester), a widely used fluorescent dye for labeling biomolecules. This document details its chemical and spectral characteristics, provides comprehensive experimental protocols for conjugation, and offers insights into purification and troubleshooting.

Core Properties of 6-Carboxy-X-rhodamine NHS Ester

6-Carboxy-X-rhodamine (6-ROX) is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular amine-reactive labeling reagent used to covalently attach the 6-ROX dye to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1][2] This conjugation makes it a valuable tool in various life science applications, including fluorescence microscopy, flow cytometry, qPCR, and DNA sequencing.[1][3]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of 6-ROX NHS ester are summarized in the tables below for easy reference and comparison.

| Physicochemical Properties | Value | References |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [1][3][4][5] |

| Molecular Weight | ~631.67 g/mol | [1][4][5] |

| Appearance | Dark crimson/violet powder | [1][4][5] |

| Solubility | Good in polar organic solvents (DMF, DMSO), low in water | [1][4][5] |

| Spectral Properties | Value | References |

| Excitation Maximum (λex) | 570 - 578 nm | [1][4][5][6] |

| Emission Maximum (λem) | 591 - 604 nm | [1][4][5][6] |

| Molar Extinction Coefficient (ε) | ~88,000 - 95,000 M⁻¹cm⁻¹ | [1][4][5] |

| Fluorescence Quantum Yield (Φ) | ~1.0 | [4][5] |

Experimental Protocols

Successful labeling of biomolecules with 6-ROX NHS ester is critically dependent on the experimental conditions, particularly pH. The NHS ester reacts with unprotonated primary amines, and the optimal pH for this reaction is typically between 8.3 and 8.5.[7] At lower pH, the amine is protonated and non-reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[7][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 at 4°C.[9][10]

General Workflow for Bioconjugation

The following diagram illustrates the general workflow for labeling a biomolecule with 6-ROX NHS ester.

Detailed Methodology for Antibody Labeling

This protocol is a general guideline for labeling antibodies. The optimal dye-to-antibody ratio may need to be determined empirically.

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), the antibody must be purified by methods such as dialysis, ultrafiltration, or gel filtration.[11][12]

-

Adjust the antibody concentration to 1-10 mg/mL in a reaction buffer of 0.1 M sodium bicarbonate, pH 8.3-8.5.[5][13]

-

-

6-ROX NHS Ester Preparation:

-

Allow the vial of 6-ROX NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation and hydrolysis.[12]

-

Prepare a 10 mg/mL stock solution of 6-ROX NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][12]

-

-

Conjugation Reaction:

-

Quenching (Optional):

-

Purification:

Detailed Methodology for Oligonucleotide Labeling

This protocol is designed for labeling amine-modified oligonucleotides.

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in a conjugation buffer such as 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5, to a final concentration of 0.3 to 0.8 mM.[1]

-

-

6-ROX NHS Ester Preparation:

-

Prepare a stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF. A concentration of approximately 14 mM is often used.[1]

-

-

Conjugation Reaction:

-

Add the 6-ROX NHS ester solution to the oligonucleotide solution. The volume and concentration should be optimized, but a molar excess of the dye is required.[1]

-

Incubate the reaction for at least 2 hours at room temperature with gentle shaking, protected from light.[1] Some protocols suggest incubation for at least six hours or overnight.[6]

-

-

Purification:

-

The labeled oligonucleotide can be purified from the reaction mixture by ethanol (B145695) precipitation followed by preparative gel electrophoresis or reverse-phase high-performance liquid chromatography (RP-HPLC).[6][14] For more complex labeled oligonucleotides, HPLC is often the recommended purification method.[14]

-

Logical Relationship for Troubleshooting Inefficient Labeling

Inefficient labeling is a common issue in bioconjugation. The following diagram outlines a logical approach to troubleshooting this problem.

Storage and Handling

-

6-ROX NHS Ester: Store at -20°C in the dark, desiccated.[1][4] It can be transported at room temperature for up to three weeks.[4]

-

Stock Solutions: NHS ester stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[7] Aqueous solutions should be used immediately.[7]

-

Labeled Conjugates: Store labeled biomolecules in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4]

By following these guidelines and protocols, researchers can effectively utilize 6-Carboxy-X-rhodamine NHS ester for the fluorescent labeling of a wide range of biomolecules, enabling advancements in various fields of life sciences and drug development.

References

- 1. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. glenresearch.com [glenresearch.com]

- 4. youdobio.com [youdobio.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 12. furthlab.xyz [furthlab.xyz]

- 13. youdobio.com [youdobio.com]

- 14. labcluster.com [labcluster.com]

6-ROX NHS Ester: A Comprehensive Technical Guide for Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (6-ROX NHS ester), a widely used fluorescent dye for labeling biomolecules. This document details its spectral properties, provides comprehensive experimental protocols, and outlines key considerations for its use in research and development.

Core Properties of 6-ROX NHS Ester

6-ROX (Rhodamine X) is a bright, photostable orange-red fluorophore valuable for a range of applications, including fluorescence microscopy, flow cytometry, qPCR, and sequencing.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the dye to primary and secondary amines on biomolecules, forming stable amide bonds.[1][2]

Spectral and Physicochemical Characteristics

The quantitative data for 6-ROX NHS ester are summarized below. These values are crucial for accurate quantification of labeled conjugates and for designing experiments with appropriate instrument settings.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 88,000 L·mol⁻¹·cm⁻¹ | [3][4] |

| >95,000 L·mol⁻¹·cm⁻¹ | [1] | |

| 82,000 L·mol⁻¹·cm⁻¹ | [5][6] | |

| Excitation Maximum (λabs) | 570 nm | [3][4][5] |

| 578 ± 3 nm | [1] | |

| 588 nm | [6] | |

| Emission Maximum (λem) | 591 nm | [3][4][5] |

| 594 ± 3 nm | [1] | |

| 608 nm | [6] | |

| Fluorescence Quantum Yield (Φ) | 1.0 | [3][4] |

| Molecular Weight | 631.67 g/mol | [3][4] |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [3][4] |

| Purity | >80% (balance mostly free carboxylic acid) | [3][4][5] |

| Solubility | Good in polar organic solvents (DMF, DMSO) | [3][4][5] |

| Low in water | [4] |

Experimental Protocols

Preparation of 6-ROX NHS Ester Stock Solution

A critical first step in any labeling experiment is the correct preparation of the dye stock solution.

Methodology:

-

Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the 6-ROX NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[2][7]

-

This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[8]

Labeling of Proteins and Oligonucleotides

The following protocols provide a general framework for the covalent labeling of proteins (e.g., antibodies) and amine-modified oligonucleotides. Optimization may be required for specific biomolecules and applications.

Protein Labeling Protocol:

-

Protein Preparation: Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-9.0.[2][8] The recommended protein concentration is between 5-20 mg/mL.[8]

-

Labeling Reaction: While gently stirring, slowly add the 6-ROX NHS ester stock solution to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein.[7]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][7]

-

Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as 10 mM Tris-HCl (pH 7.5), and incubating for 10-15 minutes.[7]

-

Purification: Separate the labeled protein from the unreacted dye using a desalting spin column, dialysis, or HPLC.[7]

Oligonucleotide Labeling Protocol:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M carbonate/bicarbonate buffer (pH 9) to a concentration of approximately 0.2 µmoles in 500 µL.[9]

-

Labeling Reaction: Add a calculated amount of the 6-ROX NHS ester stock solution. For 0.2 µmoles of oligonucleotide, 3.2 mg of the dye dissolved in 100 µL of DMSO is a recommended starting point.[9] Add approximately 20 µL of this dye solution to the oligonucleotide solution and vortex.[9]

-

Incubation: Let the reaction proceed for 60 minutes at room temperature.[9]

-

Purification: Purify the labeled oligonucleotide by desalting.[9]

Visualization of Workflows

General Labeling Workflow

The following diagram illustrates the general workflow for labeling biomolecules with 6-ROX NHS ester.

Caption: General workflow for biomolecule labeling with 6-ROX NHS ester.

Amine Coupling Reaction Pathway

This diagram illustrates the chemical reaction between the NHS ester of 6-ROX and a primary amine on a biomolecule.

Caption: Reaction of 6-ROX NHS ester with a primary amine.

Stability and Storage

Proper storage of 6-ROX NHS ester and the resulting labeled conjugates is essential to maintain their fluorescence and reactivity.

-

Unconjugated 6-ROX NHS Ester: Store the solid material at -20°C in the dark and desiccated.[3][4] It can be shipped at room temperature for short periods.[3][4]

-

Stock Solutions: As the NHS ester is moisture-sensitive, it is recommended to prepare stock solutions fresh for each use. If short-term storage is necessary, store in an anhydrous solvent at -20°C.

-

Labeled Biomolecules: Store the purified, labeled product in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage.[7] Always protect the labeled product from light to prevent photobleaching.[7]

References

- 1. empbiotech.com [empbiotech.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ROX NHS ester, 6-isomer (A270266) | Antibodies.com [antibodies.com]

- 5. ROX NHS ester, 6- isomer, 117491-83-5 | BroadPharm [broadpharm.com]

- 6. glenresearch.com [glenresearch.com]

- 7. youdobio.com [youdobio.com]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. glenresearch.com [glenresearch.com]

A Technical Guide to the Quantum Yield and Photostability of ROX Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of ROX (Rhodamine X) dye, a widely used fluorophore in various biological and chemical applications. This document details the photophysical properties of ROX, outlines experimental protocols for their measurement, and discusses the dye's primary application in quantitative real-time polymerase chain reaction (qPCR).

Photophysical Properties of ROX Dye

ROX, a derivative of rhodamine, is a fluorescent dye characterized by its brightness and spectral properties in the orange-red region of the visible spectrum. Its utility is prominent in applications requiring a stable and bright fluorophore.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a desirable characteristic for a fluorescent probe, as it contributes to a brighter signal. ROX and its derivatives are known for their high quantum yields.

| Derivative | Solvent/Condition | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |

| 5-ROX | Aqueous Buffer | ~575 - 580 | ~602 - 604 | 3.6 x 10⁴ - >95,000 | 0.94 | [1][2] |

| 6-ROX | - | ~568 - 578 | ~594 - 599 | >95,000 | High | [2] |

Photostability

Photostability refers to the ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light. While all fluorescent dyes are susceptible to photobleaching, the rate at which this occurs is a critical parameter for imaging and quantitative applications. ROX is generally considered to have moderate photostability.[3]

Photobleaching is an irreversible process that leads to a loss of fluorescence.[3] The rate of photobleaching is dependent on several factors, including:

-

Excitation Light Intensity: Higher light intensity leads to faster photobleaching.[3]

-

Exposure Time: Longer exposure to the excitation light increases the extent of photobleaching.[3]

-

Chemical Environment: The presence of oxygen and other reactive species can accelerate photobleaching.[3] The use of antifade reagents can help to mitigate this.[3]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining the fluorescence quantum yield of a sample involves comparing its fluorescence properties to those of a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (B145695) is a commonly used standard for dyes emitting in a similar spectral range as ROX.

Principle: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

I_x and I_st are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_x and A_st are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_x and n_st are the refractive indices of the sample and standard solutions, respectively.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the ROX dye and a suitable quantum yield standard (e.g., Rhodamine 6G) in a high-purity solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, measure the fluorescence emission spectra of all prepared solutions, using the same excitation wavelength for both the sample and the standard.

-

The excitation and emission slits should be kept constant throughout the measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (I_x and I_st).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the ROX dye using the equation above.

-

Assessment of Photostability (Photobleaching Kinetics)

This protocol describes a method to qualitatively assess the photostability of ROX dye by monitoring its fluorescence decay under continuous illumination.

Methodology:

-

Sample Preparation:

-

Prepare a solution of ROX dye in a suitable buffer or mount a sample containing the dye on a microscope slide.

-

If desired, an antifade reagent can be added to the mounting medium to assess its effect on photostability.[3]

-

-

Microscopy Setup:

-

Use a fluorescence microscope equipped with a suitable excitation light source (e.g., a laser or a mercury lamp) and a filter set appropriate for ROX (Excitation max ~575 nm, Emission max ~602 nm).[3]

-

A sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera, is required to measure the fluorescence intensity.

-

-

Photobleaching Experiment:

-

Focus on a region of the sample and acquire an initial image or fluorescence intensity reading (I₀).

-

Continuously illuminate the sample with the excitation light at a constant intensity.

-

Record the fluorescence intensity (I) at regular time intervals until the signal has significantly decreased.

-

-

Data Analysis:

-

Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of the dye's photostability.

-

For a more quantitative analysis, the data can be fitted to an exponential decay model to determine the photobleaching lifetime.

-

Application: ROX as a Passive Reference in qPCR

A primary application of ROX dye is as a passive reference in quantitative real-time PCR (qPCR).[4][5][6][7] In this context, ROX is included in the qPCR master mix at a constant concentration. Its fluorescence does not change during the PCR reaction and is used to normalize the fluorescent signal of the reporter dye (e.g., SYBR Green or a TaqMan probe).[4][5]

This normalization corrects for well-to-well variations in fluorescence that are not due to the PCR reaction itself, such as:

By dividing the reporter dye's fluorescence by the ROX fluorescence at each cycle, a normalized reporter value (Rn) is obtained, leading to more precise and reproducible quantification of nucleic acids.[6]

Experimental Workflow for qPCR with ROX Normalization

Caption: Workflow for qPCR using ROX for signal normalization.

Signaling Pathways and Logical Relationships

While ROX itself is not directly involved in biological signaling pathways, its use in FRET (Förster Resonance Energy Transfer) applications allows for the study of such pathways. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET experiment, a donor fluorophore transfers energy to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).

ROX can serve as an acceptor in FRET pairs with other fluorophores that have an emission spectrum overlapping with ROX's absorption spectrum. This enables the study of molecular interactions, such as protein-protein interactions or conformational changes in biomolecules, which are fundamental to many signaling pathways.

FRET-Based Biosensor Principle

Caption: Principle of FRET for studying molecular interactions.

References

- 1. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye | Bio-Rad [bio-rad.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 4. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 7. bio-rad.com [bio-rad.com]

Solubility of ROX NHS ester in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of Rhodamine X (ROX) N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling biomolecules. It includes quantitative solubility data, detailed experimental protocols for dissolution and conjugation, and visualizations of the key chemical reaction and experimental workflow.

Overview of ROX NHS Ester

ROX NHS ester is an amine-reactive fluorescent labeling reagent. The NHS ester moiety reacts efficiently with primary amino groups (-NH2) on molecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds[1][2]. This reaction makes it a valuable tool for fluorescently labeling biomolecules for a variety of applications, including quantitative PCR (qPCR), fluorescence microscopy, and flow cytometry[3][4][5]. The dye is known for its high fluorescence quantum yield and photostability[3][4][5].

Solubility of ROX NHS Ester

The solubility of ROX NHS ester is a critical factor in its successful application in labeling protocols. The compound is a dark crimson or dark violet powder in its solid form[4][5].

Qualitative Solubility

ROX NHS ester exhibits good solubility in polar organic solvents. Multiple sources consistently report its solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3][4][6][7][8][9][10][11][12]. Other organic solvents in which it is soluble include acetonitrile (B52724) and methanol[5][7][10][13]. Conversely, ROX NHS ester has low solubility in water[3][4].

Quantitative Solubility Data

While precise solubility limits (e.g., in g/L or mol/L) are not extensively published, practical quantitative data can be derived from recommended protocols for preparing stock solutions. These concentrations are readily achievable and suitable for most biomolecule labeling experiments.

| Solvent | Recommended Concentration | Molar Concentration (approx.) | Source(s) |

| Anhydrous DMSO or DMF | 10 mg/mL | ~15.8 mM | [1][14][15][16] |

| Anhydrous DMSO or DMF | 32 mg/mL (3.2 mg in 100 µL) | ~50.6 mM | [17] |

| Anhydrous DMSO or DMF | 10 mM | 10 mM | |

| Anhydrous DMSO | Ready-to-use solution provided | Not specified | [18] |

Molecular Weight of ROX NHS Ester is approximately 631.67 g/mol .[4][11][13][17]

Experimental Protocols

The following sections provide a detailed methodology for the dissolution of ROX NHS ester and its use in a typical biomolecule labeling reaction.

Preparing a ROX NHS Ester Stock Solution

Due to the moisture-sensitive nature of the NHS ester, it is crucial to use anhydrous solvents and handle the reagent promptly. The NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive[15][16].

Materials:

-

ROX NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Allow the vial of ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation[15][16].

-

Prepare a stock solution by dissolving the ROX NHS ester in anhydrous DMSO or DMF. A common concentration is 10 mg/mL[1][14][15][16]. For example, add 100 µL of anhydrous DMSO to 1 mg of ROX NHS ester.

-

Vortex the solution thoroughly until the dye is completely dissolved.

-

It is highly recommended to prepare the stock solution immediately before use. Do not store stock solutions for extended periods, as the NHS ester will degrade[15][16]. If short-term storage is necessary, store in a desiccated environment at -20°C[18][19].

General Protocol for Labeling Proteins with ROX NHS Ester

This protocol describes a general procedure for labeling proteins, such as antibodies, with ROX NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein and application.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4 or 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

ROX NHS ester stock solution (from section 3.1)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare the Protein: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7 and 9[15]. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided[15]. A common labeling buffer is 0.1 M sodium bicarbonate at pH 8.3[2][19].

-

Calculate Reagent Volumes: Determine the desired molar excess of the dye. A 10- to 20-fold molar excess of ROX NHS ester to protein is a common starting point[15][16].

-

Labeling Reaction: Add the calculated volume of the ROX NHS ester stock solution to the protein solution while gently vortexing[1].

-

Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light[15][16].

-

Quench the Reaction (Optional): To stop the labeling reaction, a quenching reagent can be added to react with any remaining NHS ester. Add a small volume of a concentrated amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 10-15 minutes[14].

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column, dialysis, or a desalting spin column[1][14][15].

-

Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light[14][15].

Visualizations

Chemical Reaction of ROX NHS Ester with a Primary Amine

The following diagram illustrates the fundamental chemical reaction between the ROX NHS ester and a primary amine group on a biomolecule, resulting in the formation of a stable amide bond.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ROX NHS ester, 6-isomer (A270266) | Antibodies.com [antibodies.com]

- 5. empbiotech.com [empbiotech.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lamborscientific.nl [lamborscientific.nl]

- 9. biotium.com [biotium.com]

- 10. 5-ROX N-succinimidyl ester - CAS-Number 209734-74-7 - Order from Chemodex [chemodex.com]

- 11. medkoo.com [medkoo.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. 5-カルボキシ-X-ローダミン N-サクシンイミジルエステル BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 14. youdobio.com [youdobio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. glenresearch.com [glenresearch.com]

- 18. biotium.com [biotium.com]

- 19. lumiprobe.com [lumiprobe.com]

6-ROX Succinimidyl Ester: A Comprehensive Technical Guide for Researchers

CAS Number: 216699-36-4

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on 6-ROX succinimidyl ester (6-Carboxy-X-rhodamine, succinimidyl ester). A widely utilized fluorescent dye, 6-ROX is a critical tool for labeling biomolecules in a variety of applications, from fundamental research to high-throughput screening. This guide details its physicochemical properties, experimental protocols for its use, and its applications in key research areas, with a focus on its role in drug discovery.

Core Properties and Data

6-ROX succinimidyl ester is an amine-reactive derivative of the rhodamine dye, 6-carboxy-X-rhodamine. The succinimidyl ester moiety allows for the covalent attachment of the 6-ROX fluorophore to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 216699-36-4 | [1] |

| Molecular Formula | C₃₇H₃₃N₃O₇ | N/A |

| Molecular Weight | 631.67 g/mol | N/A |

| Appearance | Red to violet powder | N/A |

| Solubility | DMSO, DMF | N/A |

| Excitation Maximum (λex) | 578 nm | N/A |

| Emission Maximum (λem) | 604 nm | N/A |

| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ (in aqueous buffer pH 7.0) | N/A |

| Quantum Yield (Φ) | 0.94 (in aqueous buffer pH 7.0) | N/A |

Stability and Storage

Proper handling and storage of 6-ROX succinimidyl ester are crucial for maintaining its reactivity and fluorescence properties. The compound is known to be sensitive to moisture and light.[2] It is recommended to store the solid material at -20°C, desiccated, and protected from light.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but fresh preparation is recommended for optimal performance. Rhodamine dyes like 6-ROX are susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to light.[2] Therefore, all solutions and reaction mixtures should be protected from light.

Experimental Protocols

The following sections provide detailed methodologies for the use of 6-ROX succinimidyl ester in labeling biomolecules.

General Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling proteins and oligonucleotides with 6-ROX succinimidyl ester.

Caption: General experimental workflow for labeling biomolecules.

Detailed Protocol for Protein Labeling

This protocol is a starting point for labeling proteins with 6-ROX succinimidyl ester. Optimization of the dye-to-protein molar ratio may be necessary to achieve the desired degree of labeling.

Materials:

-

6-ROX succinimidyl ester

-

Protein of interest (in an amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.3)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve 6-ROX succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the desired volume of the 6-ROX succinimidyl ester stock solution. A common starting point is a 10-fold molar excess of the dye over the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 578 nm (for 6-ROX concentration).

Detailed Protocol for Oligonucleotide Labeling

This protocol is designed for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

6-ROX succinimidyl ester

-

0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0

-

Anhydrous DMSO or DMF

-

HPLC system with a reverse-phase column for purification

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 1-5 mM.

-

Prepare Dye Stock Solution: Immediately before use, dissolve 6-ROX succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved 6-ROX succinimidyl ester to the oligonucleotide solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purification: Purify the 6-ROX labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). This method effectively separates the labeled product from unlabeled oligonucleotides and free dye.

Applications in Research and Drug Development

6-ROX succinimidyl ester's bright fluorescence and reactivity make it a valuable tool in various research and drug development applications.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a "spectroscopic ruler" for measuring molecular proximity. 6-ROX is often used as an acceptor in FRET pairs due to its spectral properties.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

In drug discovery, FRET assays are widely used for high-throughput screening (HTS) to identify compounds that modulate molecular interactions, such as protein-protein interactions or enzyme-substrate binding. For example, a protein of interest can be labeled with a donor fluorophore and its binding partner with 6-ROX as the acceptor. Disruption of this interaction by a small molecule inhibitor would lead to a decrease in the FRET signal.

Automated DNA Sequencing

6-ROX is a key component in many automated DNA sequencing technologies. In dye-terminator sequencing, each of the four dideoxynucleotide terminators (ddNTPs) is labeled with a different fluorescent dye. When a ddNTP is incorporated into a growing DNA strand, it terminates the chain extension. The resulting DNA fragments are then separated by size using capillary electrophoresis, and the color of the fluorescent tag on the terminal ddNTP is detected by a laser, revealing the DNA sequence. The distinct spectral properties of 6-ROX allow it to be used as one of the four dyes in this multicolor detection system.

High-Throughput Screening (HTS) in Drug Discovery

The use of 6-ROX labeled probes is integral to various HTS assays beyond FRET. These include fluorescence polarization (FP) assays and immunoassays. In FP assays, a small, 6-ROX labeled ligand tumbles rapidly in solution, resulting in low polarization of its emitted fluorescence. Upon binding to a larger protein target, the tumbling rate slows down, leading to an increase in fluorescence polarization. This principle can be used to screen for compounds that inhibit the ligand-protein interaction.

Caption: Role of 6-ROX in a typical HTS workflow for drug discovery.

Conclusion

6-ROX succinimidyl ester remains a cornerstone fluorescent probe for the scientific community. Its well-characterized spectral properties, coupled with its reactivity towards primary amines, make it a versatile tool for labeling a wide range of biomolecules. This guide provides a comprehensive overview of its properties and applications, with a particular focus on its utility in drug discovery. By understanding the principles of its use and following optimized protocols, researchers can effectively leverage the power of 6-ROX to advance their scientific endeavors.

References

The Essential Guide to 6-ROX NHS Ester: Properties, Labeling Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye 6-Carboxy-X-rhodamine N-succinimidyl ester (6-ROX NHS ester), a widely used reagent for labeling biomolecules. This document details its physicochemical properties, provides in-depth experimental protocols for labeling proteins and oligonucleotides, and illustrates its application in the analysis of cellular signaling pathways.

Core Properties of 6-ROX NHS Ester (6-Isomer)

6-ROX NHS ester is an amine-reactive fluorescent dye belonging to the rhodamine family. The 6-isomer is a pure, single isomer that ensures consistency in labeling experiments. Its succinimidyl ester functional group reacts efficiently with primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of proteins or amino-modified oligonucleotides, to form stable amide bonds. ROX is known for its high fluorescence quantum yield and photostability, making it a reliable choice for various fluorescence-based applications.

| Property | Value | References |

| Molecular Weight | 631.67 g/mol | [1][2] |

| Alternate Molecular Weight | 631.68 g/mol , 631.69 g/mol , 631.7 g/mol , 632 g/mol | [3][4][5][6][7] |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [1][3][5][6] |

| Excitation Maximum (λex) | ~570-578 nm | [1][3][5][7] |

| Emission Maximum (λem) | ~591-601 nm | [1][3][5][7] |

| Extinction Coefficient | >82,000 M⁻¹cm⁻¹ | [1][5] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO) | [1][3][5] |

| Appearance | Dark crimson/violet powder | [1][3] |

| CAS Number | 117491-83-5, 216699-36-4 | [1][3][4][5][6] |

Experimental Protocols

Protein Labeling with 6-ROX NHS Ester

This protocol provides a general procedure for conjugating 6-ROX NHS ester to proteins, such as antibodies.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

6-ROX NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Purification column (e.g., gel filtration or desalting column)

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Slowly add the 6-ROX NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Reaction Quenching (Optional):

-

To stop the reaction, add the quenching solution to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which typically elute first.

-

Oligonucleotide Labeling with 6-ROX NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide

-

6-ROX NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

-

Desalting column or reverse-phase HPLC for purification

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amino-modified oligonucleotide in the conjugation buffer.

-

-

Dye Preparation:

-

Prepare a fresh stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 6-ROX NHS ester stock solution to the oligonucleotide solution.

-

Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight, protected from light.

-

-

Purification:

-

Purify the ROX-labeled oligonucleotide from unreacted dye using a desalting column or by reverse-phase HPLC.

-

Visualization of Experimental Workflow and a Signaling Pathway

To illustrate the practical application of 6-ROX NHS ester, the following diagrams, generated using Graphviz, depict a typical experimental workflow for antibody labeling and a simplified representation of the MAPK/ERK signaling pathway, which can be analyzed using fluorescently labeled antibodies in techniques like flow cytometry.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3][4][5] The activation of this pathway, particularly the phosphorylation of ERK, can be monitored using phospho-specific antibodies labeled with fluorescent dyes like 6-ROX in applications such as flow cytometry and immunofluorescence.[1][4]

References

- 1. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiplexed Fluorescence Imaging of ERK and Akt Activities and Cell-cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Covalent Labeling of Proteins with 6-ROX NHS Ester

Introduction

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely used in molecular biology and biotechnology. Its succinimidyl ester (NHS ester) derivative is a popular amine-reactive reagent for covalently labeling proteins and amine-modified oligonucleotides[1][2]. The NHS ester reacts with primary amino groups (-NH₂), present at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, to form stable amide bonds[1][3]. This process allows for the creation of fluorescently-tagged proteins essential for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies. This document provides a detailed protocol for the covalent labeling of proteins with 6-ROX NHS ester (6-isomer).

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the N-hydroxysuccinimide ester group of the dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out in a buffer with a pH between 8.0 and 9.0 to ensure that the primary amino groups of the protein are deprotonated and thus sufficiently nucleophilic[1][3][4].

Quantitative Data Summary

Quantitative parameters are crucial for successful and reproducible protein labeling. The following tables summarize the key spectral properties of 6-ROX and the recommended starting conditions for the labeling reaction.

Table 1: Spectral and Physical Properties of 6-ROX

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~575-580 nm | [5][6] |

| Emission Maximum (λem) | ~600-605 nm | [5][6] |

| Molar Extinction Coefficient (ε) at λex | ~82,000 cm⁻¹M⁻¹ | N/A |

| Correction Factor (CF₂₈₀) | ~0.34 | N/A |

Note: Spectral properties can be influenced by the local environment (e.g., solvent, conjugation to a protein). The Correction Factor (CF₂₈₀ = A₂₈₀/A_max) is required to accurately determine protein concentration after labeling.

Table 2: Recommended Molar Excess of 6-ROX NHS Ester for Labeling IgG Antibodies

| Protein Concentration | Recommended Dye:Protein Molar Ratio |

| > 5 mg/mL | 5:1 to 10:1 |

| 2-5 mg/mL | 10:1 to 15:1 |

| < 2 mg/mL | 15:1 to 20:1 |

Note: These ratios are starting points. The optimal ratio may vary depending on the specific protein and desired Degree of Labeling (DOL) and should be optimized empirically[7][8]. Over-labeling can lead to fluorescence quenching and protein aggregation[3][9].

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling a generic IgG antibody with 6-ROX NHS ester.

I. Required Materials and Reagents

-

Protein: Target protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL. The protein solution must be free of primary amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA)[1][3].

-

6-ROX NHS Ester (6-isomer): Stored at -20°C, protected from light and moisture[1].

-

Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3. Other amine-free buffers like PBS or HEPES at pH 8.0-8.5 are also suitable[3].

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, anhydrous solvent to dissolve the dye[3][7].

-

Purification Column: Desalting spin column or gel filtration column (e.g., Sephadex® G-25) to separate the labeled protein from free dye[7][8].

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[2][7].

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

II. Protocol: Step-by-Step

Step 1: Preparation of Protein Solution

-

If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.

-

Adjust the protein concentration to at least 2 mg/mL. Labeling efficiency is highly dependent on protein concentration[3].

Step 2: Preparation of Dye Stock Solution

-

Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation[8].

-

Prepare a 10 mg/mL (~13 mM) stock solution of the dye by dissolving it in anhydrous DMSO or DMF[3][7]. Vortex briefly to ensure it is fully dissolved.

-

This dye solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis[2][4].

Step 3: Labeling Reaction

-

Add the calculated amount of the 6-ROX stock solution to the protein solution while gently stirring or vortexing. Add the dye dropwise to prevent precipitation[8].

-

Calculation Example: For 1 mL of a 5 mg/mL IgG solution (~33.3 nmol) and a target molar ratio of 10:1, you would need 333 nmol of dye.

-

Incubate the reaction for 1 hour at room temperature, protected from light[3][7]. Gentle mixing during incubation is recommended.

Step 4: Purification of the Labeled Protein

-

Immediately after incubation, separate the protein-dye conjugate from the unreacted, hydrolyzed dye using a desalting or gel filtration column equilibrated with PBS[7][8].

-

Load the reaction mixture onto the column. The labeled protein will elute first, followed by the smaller, free dye molecules.

-

Collect the colored fractions corresponding to the labeled protein.

III. Characterization: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule[10][11]. It is a critical parameter for ensuring experimental consistency.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 6-ROX (~578 nm, A_max)[9][12].

-

Calculate DOL: Use the following formula to determine the DOL[3][10]:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein Dye Concentration (M) = A_max / ε_dye DOL = Dye Concentration / Protein Concentration

Where:

-

A₂₈₀ & A_max: Absorbance values.

-

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (~0.34 for ROX).

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye: Molar extinction coefficient of the dye at its A_max (~82,000 M⁻¹cm⁻¹ for ROX).

-

An ideal DOL for most applications is between 2 and 7 for antibodies, but this can vary[3]. A DOL below 0.5 may result in a low signal, while a DOL greater than 1 can cause quenching or affect protein function[11].

Visualizations

Chemical Reaction Pathway

The diagram below illustrates the reaction between a protein's primary amine and the 6-ROX NHS ester, resulting in a stable amide linkage.

Caption: Amine-reactive labeling chemistry.

Experimental Workflow

This workflow diagram provides a high-level overview of the entire protein labeling and purification process.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. youdobio.com [youdobio.com]

- 8. biotium.com [biotium.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. support.nanotempertech.com [support.nanotempertech.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

Step-by-Step Guide for Labeling Oligonucleotides with ROX NHS Ester

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with 6-Carboxy-X-Rhodamine (ROX) N-hydroxysuccinimide (NHS) ester. ROX is a bright, photostable rhodamine dye widely used for labeling oligonucleotides for applications such as real-time PCR (qPCR) probes, Sanger sequencing, and fluorescence in situ hybridization (FISH).[1][2] The NHS ester chemistry provides an efficient and reliable method for conjugating the dye to a primary amine on the oligonucleotide, forming a stable amide bond. This guide covers the step-by-step experimental protocol, purification of the labeled oligonucleotide, quantification, and troubleshooting.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the primary amine on the amino-modified oligonucleotide on the NHS ester of the ROX dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of ROX NHS ester with an amino-modified oligonucleotide.

Experimental Protocol

This protocol is optimized for labeling an amino-modified oligonucleotide with 6-ROX NHS ester. It is crucial to protect the dye from light throughout the experiment to prevent photobleaching.[3]

Materials

-

Amino-modified oligonucleotide

-

6-ROX NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium bicarbonate buffer (pH 8.3-8.5), amine-free

-

1 M Tris-HCl (pH 8.0) for quenching (optional)

-

Nuclease-free water

-

Purification supplies (HPLC system, desalting columns, or ethanol (B145695) precipitation reagents)

Step-by-Step Procedure

The overall workflow for labeling oligonucleotides with ROX NHS ester is depicted below.

Caption: Experimental workflow for ROX-labeling of oligonucleotides.

1. Prepare the Amino-Oligonucleotide:

-

Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

-

Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the oligonucleotide for reaction with the NHS ester.[3][4]

2. Prepare the ROX NHS Ester Stock Solution:

-

Immediately before use, dissolve the 6-ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

3. Perform the Labeling Reaction:

-

Add a 5- to 10-fold molar excess of the ROX NHS ester solution to the oligonucleotide solution.[3] Higher molar excess can lead to higher labeling efficiency.[5] Reducing the reaction volume can also increase the reaction rate and yield.[5]

-

Mix thoroughly by vortexing and incubate for 1-2 hours at room temperature in the dark.[3]

4. Quench the Reaction (Optional):

-

To stop the reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.[3]

5. Purify the Labeled Oligonucleotide:

-

Purification is essential to remove unreacted dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for purifying ROX-labeled oligonucleotides to achieve high purity.[6][7][8] Other methods like desalting columns or ethanol precipitation can also be used.

Purification of ROX-Labeled Oligonucleotides

The choice of purification method depends on the required purity and the length of the oligonucleotide. For most applications involving fluorescently labeled oligonucleotides, HPLC is the method of choice.[6][7]

| Purification Method | Principle | Purity Level | Typical Yield | Advantages | Disadvantages |

| Desalting | Size exclusion chromatography to remove salts and small molecules. | Low | High | Fast and simple. | Does not remove unlabeled oligonucleotides or truncated sequences.[7][9] |

| Cartridge Purification | Reverse-phase chromatography to separate based on hydrophobicity. | Moderate (>80%) | Moderate to High | Faster than HPLC. | Resolution decreases with increasing oligonucleotide length.[8] |

| HPLC (High-Performance Liquid Chromatography) | Reverse-phase or ion-exchange chromatography for high-resolution separation. | High (>85-95%)[8] | Moderate (50-70%)[9] | Excellent for purifying fluorescently labeled oligos, high purity.[6][7][8][10] | Requires specialized equipment, lower yield than desalting. |

| PAGE (Polyacrylamide Gel Electrophoresis) | Separation based on size and charge. | Very High (>85-95%)[7][9] | Low (20-50%)[9] | Excellent resolution for long oligonucleotides. | Can damage some fluorescent dyes, complex and time-consuming.[6] |

Quantification and Quality Control

Accurate quantification of the labeled oligonucleotide is crucial for downstream applications. This involves determining the concentration of the oligonucleotide and the degree of labeling (DOL).

Required Spectral Data

| Molecule | Parameter | Value | Reference |

| 6-ROX | Extinction Coefficient at λmax (~578 nm) | 82,000 M⁻¹cm⁻¹ | [11][12][13] |

| 6-ROX | Correction Factor (A₂₈₀/Aₘₐₓ) | 0.168 | [11][12][13] |

| Amino-modified Oligonucleotide | Extinction Coefficient at 260 nm (ε₂₆₀) | Sequence-dependent | Must be calculated |

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules per oligonucleotide.

-

Measure Absorbance: Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and at the λmax of ROX (~578 nm) (Aₘₐₓ).

-

Calculate the Concentration of ROX:

-

[ROX] (M) = Aₘₐₓ / 82,000

-

-

Calculate the Corrected Absorbance of the Oligonucleotide at 260 nm:

-

The ROX dye also absorbs light at 260 nm. This contribution must be subtracted from the total A₂₆₀ reading.

-

Corrected A₂₆₀ = A₂₆₀ - (Aₘₐₓ * 0.168)

-

-

Calculate the Concentration of the Oligonucleotide:

-

[Oligo] (M) = Corrected A₂₆₀ / ε₂₆₀_oligo

-

The extinction coefficient of the oligonucleotide (ε₂₆₀_oligo) must be calculated based on its sequence.

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = [ROX] / [Oligo]

-

An optimal DOL is typically between 0.5 and 1.0 for singly labeled oligonucleotides.[14]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Buffer contains primary amines: Competing reaction with the NHS ester. | Use an amine-free buffer such as sodium bicarbonate or phosphate (B84403) buffer.[4] |

| Hydrolyzed ROX NHS ester: NHS esters are moisture-sensitive. | Prepare the ROX NHS ester stock solution immediately before use in anhydrous DMSO or DMF.[15] | |

| Incorrect pH: The reaction is pH-dependent. | Ensure the reaction buffer pH is between 8.3 and 8.5.[16] | |

| Low reactant concentrations: Slow reaction kinetics. | Increase the molar excess of the ROX NHS ester or reduce the reaction volume.[5][15] | |

| Precipitation of Labeled Oligonucleotide | Over-labeling: High degree of labeling can reduce solubility. | Reduce the molar excess of the ROX NHS ester or decrease the reaction time.[15] |

| Low solubility of the oligonucleotide: Sequence-dependent properties. | Perform the reaction at a lower oligonucleotide concentration. | |

| Inconsistent Results | Inaccurate quantification: Incorrect concentrations of starting materials. | Accurately quantify the amino-modified oligonucleotide and the ROX NHS ester before the reaction.[15] |

| Variable reaction conditions: Inconsistent time, temperature, or pH. | Maintain consistent reaction parameters between experiments.[15] |

References

- 1. Oligonucleotide labeling and dyes for test kits [blog.interchim.com]

- 2. glenresearch.com [glenresearch.com]

- 3. youdobio.com [youdobio.com]

- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 5. glenresearch.com [glenresearch.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. labcluster.com [labcluster.com]

- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]

- 10. waters.com [waters.com]

- 11. 6-ROX, SE [6-Carboxy-X-rhodamine, succinimidyl ester] *CAS#: 216699-36-4* | AAT Bioquest [aatbio.com]

- 12. 6-ROX [6-Carboxy-X-rhodamine] *CAS 194785-18-7* | AAT Bioquest [aatbio.com]

- 13. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 14. support.nanotempertech.com [support.nanotempertech.com]

- 15. benchchem.com [benchchem.com]

- 16. lumiprobe.com [lumiprobe.com]

ROX NHS Ester: Applications in Flow Cytometry for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ROX (Carboxy-X-rhodamine) NHS ester is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds. This property makes it a versatile tool for fluorescently labeling cells and their components for analysis by flow cytometry. The vibrant red fluorescence of ROX, with its excitation and emission maxima in the yellow-orange region of the spectrum, allows for easy integration into multicolor flow cytometry panels, often with minimal spectral overlap with commonly used blue, green, and far-red fluorochromes.

In flow cytometry, ROX NHS ester serves as a valuable reagent for assessing fundamental cellular processes, including cell proliferation, viability, and apoptosis. Its applications stem from its ability to uniformly label intracellular and surface proteins.

Cell Proliferation Assays: Similar to the widely used carboxyfluorescein succinimidyl ester (CFSE), ROX NHS ester can be used to track cell division. The dye is loaded into cells, where it covalently attaches to intracellular proteins. As cells divide, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each cell division. By analyzing the fluorescence distribution of a cell population over time, researchers can quantify the number of cell divisions that have occurred, providing a detailed insight into cell proliferation kinetics.[1][2]

Cell Viability Assays: ROX NHS ester can be employed as a fixable viability dye. In this application, the dye's reactivity with amines is used to differentiate between live and dead cells. Live cells with intact membranes will exhibit minimal fluorescence, as the dye primarily reacts with surface proteins. In contrast, dead cells with compromised membranes allow the dye to enter and react with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[3] This method is particularly useful in multicolor experiments where subsequent intracellular staining is required, as the covalent labeling is retained after fixation and permeabilization procedures.

Apoptosis Detection: While not a direct marker of apoptosis, ROX NHS ester can be used in conjunction with other apoptotic markers, such as Annexin V, to distinguish between apoptotic, necrotic, and viable cells. In this context, it can serve as a viability dye to exclude necrotic cells from the analysis of early apoptotic events.

These applications make ROX NHS ester a powerful tool for researchers in various fields, including immunology, oncology, and drug discovery, enabling the detailed characterization of cellular responses to various stimuli.

Quantitative Data

The spectral properties of ROX make it compatible with common laser lines found in most flow cytometers. Below is a summary of its key quantitative characteristics.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~575 nm | --INVALID-LINK-- |

| Emission Maximum (λem) | ~602 nm | --INVALID-LINK-- |

| Molecular Weight | 631.67 g/mol | --INVALID-LINK-- |

| Recommended Laser | Yellow-Green (561 nm) | |

| Common Emission Filter | 610/20 BP |

Experimental Protocols

General Cell Labeling with ROX NHS Ester for Flow Cytometry

This protocol provides a general guideline for labeling suspended cells with ROX NHS ester. Optimal conditions, particularly the concentration of the dye, should be determined empirically for each cell type and application.

Materials:

-

ROX NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Cell suspension of interest

-

Flow cytometry tubes

Protocol:

-

Prepare a 10 mM stock solution of ROX NHS ester: Dissolve 1 mg of ROX NHS ester in 158 µL of anhydrous DMSO. Vortex to ensure it is fully dissolved. This stock solution can be stored at -20°C, protected from light and moisture.

-

Cell Preparation: Harvest cells and wash them once with sterile PBS to remove any residual serum proteins. Resuspend the cells in pre-warmed, serum-free PBS or culture medium at a concentration of 1-10 x 10^6 cells/mL.

-

Staining: Add the ROX NHS ester stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.

-

Quenching: To stop the reaction, add an equal volume of complete culture medium containing 10% FBS. The primary amines in the serum will react with any unbound ROX NHS ester.

-

Washing: Wash the cells twice with complete culture medium to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

-

Resuspension: Resuspend the labeled cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

-

Analysis: Analyze the cells on a flow cytometer equipped with a yellow-green laser (561 nm) and an appropriate emission filter (e.g., 610/20 BP).

Cell Proliferation Assay using ROX NHS Ester

Protocol:

-

Label cells with ROX NHS ester as described in the "General Cell Labeling" protocol. A higher initial staining concentration (e.g., 5-25 µM) may be necessary to ensure the signal can be tracked over several generations. Optimization is critical to ensure the labeling is not toxic to the cells.

-

After labeling and washing, resuspend the cells in complete culture medium at the desired density for your proliferation experiment.

-

Culture the cells under the desired experimental conditions (e.g., with or without a stimulus).

-

At each time point of interest (e.g., 0, 24, 48, 72 hours), harvest a sample of the cells.

-

Wash the cells once with PBS and resuspend in flow cytometry buffer.

-

Analyze the samples by flow cytometry. The unstained control will define the background fluorescence. The day 0 sample will show a single bright peak representing the parent generation. With each cell division, a new peak with half the fluorescence intensity of the previous generation will appear.

Cell Viability Assay using ROX NHS Ester (Fixable Viability Stain)

Protocol:

-

Prepare a single-cell suspension of your cells of interest.

-

Wash the cells once with serum-free PBS.

-

Resuspend the cells in serum-free PBS at a concentration of 1-10 x 10^6 cells/mL.

-